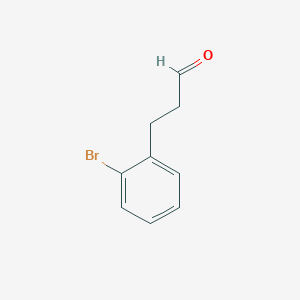

3-(2-Bromophenyl)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYQKMVDCBFOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450099 | |

| Record name | 3-(2-bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107408-16-2 | |

| Record name | 3-(2-bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Bromophenyl Propanal

Established Synthetic Routes

Traditional syntheses of 3-(2-Bromophenyl)propanal typically rely on the functional group transformation of readily available brominated aromatic precursors.

2-Bromobenzaldehyde (B122850) serves as a common and versatile starting point for constructing the three-carbon side chain of the target molecule.

One established pathway to a close derivative, 3-(2-bromophenyl)propionic acid, involves a one-pot reaction sequence starting from 2-bromobenzaldehyde. google.comgoogle.com This method utilizes a condensation reaction in a formic acid-triethylamine system, followed by in-situ reduction, hydrolysis, and decarboxylation. google.com While this route directly yields the corresponding carboxylic acid, a subsequent reduction step would be necessary to obtain the target aldehyde, this compound.

A more direct, albeit multi-step, approach to an aldehyde precursor involves a Wittig reaction. The synthesis begins with the reaction of 2-bromobenzaldehyde with an appropriate phosphonium (B103445) ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, to form a vinyl ether. nih.gov This intermediate is then hydrolyzed under acidic conditions to yield an aldehyde, which is subsequently reduced to the corresponding alcohol, 3-(2-bromophenyl)propan-1-ol. nih.gov A final oxidation step of this alcohol, for instance using Dess-Martin periodinane, furnishes the desired this compound. nih.gov

| Step | Reactants | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Wittig Reaction | 2-Bromobenzaldehyde, (Methoxymethyl)triphenylphosphonium chloride | n-Butyllithium (n-BuLi) in THF | Vinyl ether intermediate |

| 2. Hydrolysis | Vinyl ether intermediate | Aqueous HCl | Aldehyde intermediate |

| 3. Reduction | Aldehyde intermediate | Potassium borohydride (B1222165) (KBH₄) | 3-(2-Bromophenyl)propan-1-ol |

| 4. Oxidation | 3-(2-Bromophenyl)propan-1-ol | Dess-Martin periodinane | This compound |

Beyond 2-bromobenzaldehyde, other precursors can be effectively utilized. A notable example starts with methyl 3-(2-bromophenyl)propionate. nih.gov This ester is reduced to 3-(2-bromophenyl)propan-1-ol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov The resulting primary alcohol is then oxidized to afford the target aldehyde, this compound. nih.gov This two-step sequence from the propionate (B1217596) ester offers a straightforward alternative to building the carbon chain from the aldehyde.

Synthesis from 2-Bromobenzaldehyde Precursors

Advanced Synthetic Approaches

Modern synthetic chemistry offers sophisticated techniques to enhance reaction efficiency and control stereochemistry, which are applicable to the synthesis of this compound and its derivatives.

For applications requiring stereochemical purity, enantioselective methods are paramount. This compound is a key precursor in the asymmetric synthesis of certain alkaloids. researchgate.netbeilstein-journals.org This is achieved by first converting the aldehyde into a chiral N-tert-butanesulfinyl imine. researchgate.net A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be removed. wikipedia.orgyork.ac.uk

In this case, the N-tert-butanesulfinyl group acts as the chiral auxiliary. The addition of a Grignard reagent to the C=N bond of the imine proceeds with high diastereoselectivity, controlled by the stereocenter on the sulfur atom of the auxiliary. researchgate.netbeilstein-journals.org This reaction establishes a new stereocenter in the molecule with a predictable configuration. Subsequent removal of the sulfinyl group yields a chiral amine, demonstrating how this compound can be a cornerstone in complex asymmetric syntheses. researchgate.net

| Substrate | Chiral Auxiliary | Key Reagent | Outcome |

|---|---|---|---|

| N-tert-butanesulfinyl imine derived from this compound | N-tert-butanesulfinamide | Grignard Reagent (e.g., Alkylmagnesium bromide) | Highly diastereoselective addition to the C=N bond |

Microwave-assisted synthesis is a "green chemistry" technology that can dramatically reduce reaction times, increase yields, and enhance reaction efficiency by utilizing microwave irradiation for rapid and uniform heating. oatext.combspublications.net This method is particularly effective for reactions in polar solvents that absorb microwave energy efficiently. bspublications.net

While a specific microwave-assisted synthesis for this compound is not extensively documented, the principles can be applied to its synthetic steps. For instance, condensation reactions, such as the initial step in the route from 2-bromobenzaldehyde, are often accelerated by microwave heating. acs.org Similarly, other steps like the formation of heterocyclic derivatives from aldehyde precursors have been shown to be significantly more efficient under microwave irradiation compared to conventional heating. dergipark.org.tr The use of microwave energy could potentially shorten the multi-hour reaction times of conventional methods to mere minutes, offering a more energy- and time-efficient pathway. bspublications.netdergipark.org.tr

| Parameter | Conventional Heating | Microwave-Assisted Heating (Projected) |

|---|---|---|

| Reaction Time | Hours google.com | Minutes bspublications.netdergipark.org.tr |

| Energy Input | Sustained thermal heating | Targeted, rapid dielectric heating bspublications.net |

| Solvent | High-boiling point solvents often required | Polar solvents (e.g., DMF, i-Propanol) are highly effective bspublications.netdergipark.org.tr |

| Process | Bulk heating of reaction vessel | Direct heating of reaction mixture oatext.com |

Industrial Scale Synthesis Considerations for this compound

The industrial-scale synthesis of this compound is not extensively documented in publicly available literature as a standalone process. However, established industrial methodologies for structurally related compounds, such as 3-(2-bromophenyl)propionic acid, provide a strong foundation for outlining potential large-scale manufacturing strategies. The primary considerations for industrial production revolve around cost-effectiveness, scalability, safety, and the environmental impact of the chosen synthetic route.

Two principal strategies can be envisioned for the industrial production of this compound: a multi-step synthesis originating from 2-bromobenzaldehyde, and the hydroformylation of a suitable styrene (B11656) precursor. Each approach has distinct advantages and challenges in a large-scale setting.

Route 1: Multi-step Synthesis from 2-Bromobenzaldehyde

This approach adapts the well-documented industrial synthesis of 3-(2-bromophenyl)propionic acid. google.comgoogle.com The initial stages of this process can be modified to yield the target aldehyde. A key advantage of this route is the use of readily available and cost-effective starting materials like 2-bromobenzaldehyde. google.comchemicalbook.com

A plausible industrial synthesis involves a Knoevenagel-type condensation of 2-bromobenzaldehyde with a malonic acid equivalent, followed by subsequent reaction steps. A one-pot process, which is highly desirable for industrial applications to reduce operational complexity and cost, has been described for the synthesis of the corresponding carboxylic acid and can be adapted. google.comgoogle.com

Key Industrial Considerations for this Route:

Raw Material Sourcing: 2-Bromobenzaldehyde and isopropylidene malonate (Meldrum's acid) are the key starting materials. Their availability and cost on an industrial scale are crucial factors.

Reaction Conditions: The condensation reaction is typically carried out at elevated temperatures (90-105 °C). google.com Large-scale reactors would require efficient heating and temperature control systems to ensure consistent product quality and safety.

Catalyst and Reagent Handling: The use of triethylamine (B128534) and formic acid requires appropriate handling procedures for corrosive and flammable substances. google.comgoogle.com

Intermediate Stability: The process would need to be carefully controlled to isolate the aldehyde intermediate before it is further oxidized or reduced.

Purification: Industrial-scale purification would likely involve distillation or crystallization to achieve the desired purity of the final product. The choice of solvents for these steps, such as ethyl acetate (B1210297) and n-heptane, would be determined by efficacy, cost, and environmental regulations. google.comgoogle.com

A potential pathway proceeding from 2-bromobenzaldehyde is outlined below:

| Step | Reaction | Reagents and Conditions | Industrial Considerations |

| 1 | Knoevenagel Condensation | 2-Bromobenzaldehyde, Isopropylidene malonate, Triethylamine, Formic acid, 90-105 °C | One-pot reaction is feasible, reducing costs. Handling of corrosive and flammable reagents. |

| 2 | Hydrolysis & Decarboxylation | Water, Acid (e.g., HCl) | Controlled conditions are necessary to favor the formation of the aldehyde over the carboxylic acid. |

| 3 | Purification | Distillation or Crystallization | Solvent selection and recovery are key for cost and environmental management. |

Route 2: Hydroformylation

Hydroformylation, also known as the oxo process, is a major industrial method for producing aldehydes from alkenes using synthesis gas (a mixture of carbon monoxide and hydrogen). numberanalytics.commt.com This method could potentially be applied to a suitable precursor to synthesize this compound. While direct hydroformylation of a precursor to this compound is not explicitly detailed, the successful hydroformylation of related styrenes to their corresponding 2-phenylpropanals suggests its feasibility. mdpi.com

For the synthesis of this compound, the starting material would likely be 2-bromostyrene (B128962). The hydroformylation of 2-bromostyrene would need to be controlled to favor the formation of the linear aldehyde over the branched isomer.

Key Industrial Considerations for this Route:

Catalyst System: The choice of catalyst, typically a rhodium or cobalt complex with specific ligands, is critical for achieving high regioselectivity towards the desired linear aldehyde. numberanalytics.commdpi.com Catalyst cost, activity, and lifespan are major economic drivers.

High-Pressure Operations: Hydroformylation is typically carried out under high pressure, necessitating specialized and robust industrial reactors and safety infrastructure. numberanalytics.com

Synthesis Gas Management: The handling of large volumes of carbon monoxide and hydrogen, which are toxic and highly flammable, requires stringent safety protocols.

Product Separation: The separation of the product from the catalyst and any byproducts is a critical step. Catalyst recycling is often employed to improve the economic viability of the process.

A comparison of potential starting materials and their corresponding hydroformylation products is presented below:

| Starting Material | Potential Product(s) | Industrial Relevance |

| 2-Bromostyrene | This compound (linear) and 2-(2-Bromophenyl)propanal (branched) | Requires high selectivity for the linear product. |

| Vinyl Bromide and Benzene (B151609) | Not a direct route to the target compound. |

While direct evidence for the industrial-scale synthesis of this compound is limited, the adaptation of established industrial processes for similar molecules provides a clear and feasible pathway for its large-scale production. The choice between a multi-step synthesis from 2-bromobenzaldehyde and a hydroformylation approach would depend on a detailed economic and technical evaluation, including raw material costs, catalyst performance, and capital investment for specialized equipment.

Chemical Reactivity and Transformations of 3 2 Bromophenyl Propanal

Aldehyde Group Reactivity

The aldehyde functional group is one of the most versatile in organic chemistry, and in 3-(2-Bromophenyl)propanal, its reactivity is a focal point for a variety of transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. A common example of this is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group. For instance, the reaction of a Grignard reagent, such as methylmagnesium bromide, with an aromatic aldehyde leads to the formation of a secondary alcohol after an acidic workup. britannica.commasterorganicchemistry.com In the case of this compound, the addition of a Grignard reagent would yield a secondary alcohol, with the new alkyl or aryl group attached to the former carbonyl carbon. brainly.com

Another important nucleophilic addition is the formation of cyanohydrins by the addition of a cyanide ion, typically from a source like hydrogen cyanide in the presence of a catalytic amount of base. brainly.com

Table 1: Illustrative Nucleophilic Addition Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol |

| Cyanohydrin Formation | HCN, cat. NaOH | Cyanohydrin |

| Acetal (B89532) Formation | Ethylene (B1197577) glycol, H⁺ | Acetal |

Condensation Reactions

Aldehydes are common substrates for condensation reactions, which involve the formation of a new carbon-carbon bond.

The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.org This reaction utilizes a phosphorus ylide (Wittig reagent), which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. libretexts.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide used; stabilized ylides tend to produce (E)-alkenes, while unstabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgjove.com For this compound, a Wittig reaction would convert the propanal group into a corresponding alkene.

The Knoevenagel condensation is another significant carbon-carbon bond-forming reaction where an aldehyde reacts with an active methylene (B1212753) compound, catalyzed by a base. tandfonline.comacs.org A variety of catalysts, including amines like triethylamine (B128534) or inorganic bases, can be employed. rsc.orgtandfonline.com This reaction with this compound would lead to the formation of an α,β-unsaturated product. acgpubs.org

Table 2: Examples of Condensation Reactions

| Reaction Name | Reagents | General Product |

|---|---|---|

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Knoevenagel Condensation | CH₂(CN)₂, Base | α,β-Unsaturated dinitrile |

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aromatic aldehydes are efficiently oxidized to their corresponding carboxylic acids using a variety of oxidizing agents. rsc.orgacs.orgtandfonline.com Common reagents for this transformation include potassium permanganate, chromium(VI) oxide, and milder, more selective reagents like Oxone or hydrogen peroxide in formic acid. acs.orgsciencemadness.org Recently, a chemoselective method using potassium tert-butoxide as an oxygen source has been developed for the oxidation of aromatic aldehydes. rsc.orgrsc.org Applying such methods to this compound would yield 3-(2-Bromophenyl)propanoic acid.

Reduction: The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. britannica.com This can be achieved using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.combrainly.com Catalytic hydrogenation over a transition metal catalyst (e.g., Pd, Pt, Ni) is also a common method. britannica.com For this compound, reduction would furnish 3-(2-Bromophenyl)propan-1-ol. A palladium-catalyzed reduction using formic acid as a hydrogen donor has also been reported for aromatic aldehydes. tandfonline.com

Table 3: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄ or H₂O₂/HCOOH | 3-(2-Bromophenyl)propanoic acid |

| Reduction | NaBH₄ or H₂/Pd | 3-(2-Bromophenyl)propan-1-ol |

Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound is influenced by both the bromo substituent and the 3-propanal-1-yl group.

Electrophilic Aromatic Substitution (if relevant)

In electrophilic aromatic substitution (EAS), the substituents on the benzene ring direct the position of the incoming electrophile. The bromine atom is an ortho-, para-directing group, although it deactivates the ring towards EAS due to its inductive electron-withdrawing effect being stronger than its resonance-donating effect. stackexchange.commasterorganicchemistry.com The alkyl chain (propyl-aldehyde group) is an activating group and also directs incoming electrophiles to the ortho and para positions.

Given the substitution pattern of this compound, the positions open for substitution are C3, C4, C5, and C6 relative to the bromine at C2. The directing effects of the bromo and alkyl groups would likely lead to a mixture of products, with substitution favored at positions para to the bromine (C5) and ortho/para to the alkyl chain (C4 and C6). The steric hindrance from the existing substituents would also play a role in the regioselectivity of the reaction. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. byjus.comchemguide.co.uk

Nucleophilic Aromatic Substitution (if relevant)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. wikipedia.org In this compound, the aldehyde group is not a sufficiently strong electron-withdrawing group to activate the bromine for a typical SNAr reaction under mild conditions.

However, under forcing conditions with a very strong base, such as sodium amide (NaNH₂), a nucleophilic substitution can occur via a benzyne (B1209423) intermediate through an elimination-addition mechanism. youtube.commasterorganicchemistry.com This would involve the deprotonation of a hydrogen atom ortho to the bromine, followed by the elimination of bromide to form a highly reactive benzyne, which is then attacked by the nucleophile.

More relevant to the bromo-substituted ring are transition-metal-catalyzed cross-coupling reactions, which proceed via a different mechanism but result in the substitution of the bromine atom. Reactions like the Suzuki coupling (with boronic acids) orgsyn.orgrsc.orgresearchgate.net and the Heck coupling (with alkenes) researchgate.netbeilstein-journals.orgorganic-chemistry.org are powerful methods for forming new carbon-carbon bonds at the site of the C-Br bond. These reactions are catalyzed by palladium complexes and are widely used in synthesis. acs.orgrsc.orgmdpi.com For example, a Suzuki coupling of this compound with a phenylboronic acid would yield a biphenyl (B1667301) derivative.

Table 4: Illustrative Aromatic Ring Reactions

| Reaction Name | Reagents | General Product |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl-substituted derivative |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkene-substituted derivative |

Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide functional group in this compound makes it a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the cross-coupling of this compound are not extensively documented in the reviewed literature, the reactivity of the aryl bromide moiety is well-established.

The presence of the aldehyde group requires that the chosen reaction conditions are mild enough to avoid side reactions. Common palladium-catalyzed reactions applicable to such substrates include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form a new carbon-carbon bond, yielding a biaryl structure.

Heck-Mizoroki Reaction: Coupling with an alkene to introduce a vinyl group. wikipedia.org The intramolecular version of the Heck reaction is a powerful tool for constructing cyclic systems. wikipedia.orguwindsor.ca

Buchwald-Hartwig Amination: Reaction with amines to form a carbon-nitrogen bond, leading to N-arylated products.

Sonogashira Coupling: Coupling with a terminal alkyne to form an alkynylated aromatic compound.

The efficiency of these transformations depends on the choice of catalyst, ligand, base, and solvent, which must be selected to be compatible with the aldehyde functionality. nih.gov

Specific Reaction Pathways Utilizing the Compound

The unique arrangement of the aldehyde and the bromo-substituted phenyl ring in this compound opens up several specific reaction pathways, particularly for the synthesis of cyclic and heterocyclic structures.

Cyclization Reactions

Intramolecular cyclizations are a key strategy for building complex molecular architectures from linear precursors. The structure of this compound is amenable to several types of cyclization reactions.

Aryl radical cyclizations offer a powerful method for forming ring structures. harvard.edu In a typical approach, the aryl bromide is converted into an aryl radical, which can then add to an intramolecular alkene. While not specifically documented for this compound, related radical cyclizations of o-bromophenyl derivatives are known. For instance, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using tris(trimethylsilyl)silane (B43935) (TTMSS) and a radical initiator like azobisisobutyronitrile (AIBN) has been used to synthesize polyheterocycles. beilstein-journals.org This suggests that if the propanal moiety of this compound were first converted to an alkene-containing side chain, a similar radical cyclization could be a viable route to fused ring systems. The general principle involves the generation of an aryl radical that attacks an intramolecular double bond, a process that can be more efficient than intermolecular reactions. mdpi.com

Intramolecular Friedel-Crafts-type reactions represent another potential cyclization pathway. While direct acylation using the aldehyde group is not typical, conversion of the aldehyde to a more reactive species can facilitate cyclization. For a related compound, 3-(2-vinylphenyl)propanal, treatment with a Lewis acid like BF₃·Et₂O induces a cascade Prins/Friedel-Crafts cyclization. beilstein-journals.org This proceeds through an intramolecular Prins reaction to form a benzyl (B1604629) carbenium ion, which is then trapped by an electron-rich aromatic ring. beilstein-journals.org

For this compound, palladium-catalyzed intramolecular reactions offer a more direct route. Palladium-catalyzed intramolecular addition of aryl halides to carbonyl groups can yield bi- and tricyclic alcohol products with high stereoselectivity. beilstein-journals.org Similarly, intramolecular reductive Heck reactions of ortho-bromochalcones have been used to synthesize 3-arylindan-1-ones. researchgate.net These examples, while not involving this compound directly, illustrate the potential for palladium-catalyzed cyclization of the aryl bromide onto the aldehyde or a derivative thereof. beilstein-journals.orgrsc.orgorganic-chemistry.org

Formation of Imines and their Derivatives

The aldehyde group of this compound readily reacts with primary amines to form imines, also known as Schiff bases. libretexts.orgredalyc.org This condensation reaction is typically catalyzed by acid and involves the elimination of water. libretexts.orgredalyc.org A variety of reagents can be used to promote this transformation, including mild and general catalysts like tris(2,2,2-trifluoroethyl)borate, which avoids harsh conditions and simplifies workup. organic-chemistry.org

The resulting imine is a versatile intermediate. A particularly useful subsequent transformation is reductive amination, where the C=N double bond of the imine is reduced to a C-N single bond, yielding a secondary amine. masterorganicchemistry.comacsgcipr.org This two-step, one-pot process is a powerful method for forming substituted amines. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), which can selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comcommonorganicchemistry.com

A related reaction involves the three-component coupling of an aldehyde, an amine, and a cyanating agent, which can lead to the formation of α-aminonitriles. researchgate.net

Hydroformylation Reactions with Related Analogs

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across an alkene's double bond. While this reaction is not a direct transformation of this compound, it is highly relevant to the synthesis of its isomers from related starting materials.

The hydroformylation of 2-bromostyrene (B128962), an analog of this compound, has been studied using various rhodium-based catalysts. This reaction can theoretically produce two isomeric aldehydes: the linear product, this compound, and the branched product, 2-(2-bromophenyl)propanal. Research has shown that the hydroformylation of 2-bromostyrene is often slow, which may be attributed to steric hindrance from the bulky bromine atom adjacent to the alkene. However, the reaction is typically highly regioselective, favoring the formation of the branched aldehyde. vulcanchem.com

The table below summarizes findings from studies on the rhodium-catalyzed hydroformylation of 2-bromostyrene.

| Catalyst System | Substrate | Conversion (%) | Selectivity (branched:linear) | Reference |

| Rh single-atom sites on nanodiamond | 2-bromostyrene | >99 | 13.7:1 | mdpi.com |

| Rh complex on dendronized magnetic nanoparticles | 2-bromostyrene | Slow | Highly selective for branched | vulcanchem.com |

| [Rh(NBD)Cl]₂ with MNP@bpd ligand | 2-bromostyrene | Very low | - |

Table 1: Summary of Hydroformylation Results for 2-Bromostyrene.

These results indicate that while the direct synthesis of this compound via hydroformylation of 2-bromostyrene is not favored, the methodology provides excellent access to its branched isomer, 2-(2-bromophenyl)propanal.

Mechanistic Investigations of Reactions Involving 3 2 Bromophenyl Propanal

Elucidation of Reaction Mechanisms

The reactivity of 3-(2-bromophenyl)propanal is governed by its principal functional groups: the aldehyde, the phenyl ring, and the bromo-substituent. The interplay between these groups allows the compound to participate in a diverse range of mechanistically distinct reactions.

The carbon-bromine bond on the aromatic ring of this compound is a key feature that enables its participation in radical reactions. This bond can undergo homolytic cleavage to generate an aryl radical, which is a highly reactive intermediate capable of forming new carbon-carbon bonds.

A significant application of this reactivity is in intramolecular cyclization reactions. For instance, in the synthesis of the core ring system of the alkaloid daphenylline (B12778079), this compound is a key starting material. nih.govcapes.gov.br The synthesis features a self-terminating 6-exo-trig aryl radical-alkene cyclization. nih.gov The general mechanism for such a process, often initiated by radical initiators like azobisisobutyronitrile (AIBN) in the presence of a reducing agent like an N-heterocyclic carbene (NHC)-borane, can be described as follows:

Initiation: A radical initiator generates a primary radical.

Radical Formation: The initiator radical or a mediator abstracts the bromine atom from the 2-bromophenyl group of a derivative of this compound, forming an aryl radical.

Cyclization: The newly formed aryl radical undergoes an intramolecular addition to a suitably positioned alkene. In the context of the daphenylline synthesis, the propanal side chain is first converted into a structure containing a carbon-carbon double bond. The radical then attacks this double bond in a 6-exo-trig fashion, which is kinetically favored, to form a six-membered ring.

Termination/Propagation: The resulting alkyl radical is then quenched, often by abstracting a hydrogen atom from a donor molecule in the reaction mixture, to yield the final cyclized product and propagate the radical chain. rsc.org

This radical-based strategy provides a powerful method for constructing complex polycyclic frameworks from relatively simple precursors.

Catalysis offers efficient and selective pathways for chemical transformations. This compound is a substrate in several important catalytic reactions, the mechanisms of which are detailed below.

The iron(III)-catalyzed aza-Cope-Mannich reaction is a powerful cascade process for synthesizing nitrogen-containing heterocyclic compounds. nih.govorganic-chemistry.org This reaction was employed in the direct construction of the ACDE ring system of daphenylline, starting from this compound. nih.govcapes.gov.br The catalytic cycle is a sequence of three key transformations: the formation of a γ-unsaturated iminium ion, a 2-azonia- google.comgoogle.com-sigmatropic rearrangement (aza-Cope rearrangement), and an intramolecular Mannich reaction. nih.govorganic-chemistry.org

The proposed mechanism, catalyzed by an iron(III) salt such as FeCl₃, proceeds as follows:

| Step | Description | Intermediate Type |

| 1 | Condensation of an amine (e.g., a homoallylamine derivative) with this compound. | Iminium Ion |

| 2 | The Fe(III) catalyst facilitates a google.comgoogle.com-sigmatropic rearrangement of the iminium ion. This is the core aza-Cope step. | Rearranged Iminium Ion |

| 3 | The rearranged intermediate undergoes an intramolecular Mannich reaction, where the enol or enamine part of the molecule attacks the iminium carbon. | Cyclized Cationic Species |

| 4 | Deprotonation and release of the product, regenerating the catalyst for the next cycle. | Pyrrolidine derivative |

This interactive table summarizes the key stages of the Iron(III)-Catalyzed Aza-Cope-Mannich reaction. nih.govorganic-chemistry.orgwikipedia.org

This cascade reaction is highly efficient, constructing a new ring and multiple C-C and C-N bonds in a single, stereoselective operation. organic-chemistry.org

While specific studies on the ruthenium-catalyzed hydrogen transfer of this compound are not detailed, the mechanism for the reduction of aldehydes is well-established and can be discussed analogously. diva-portal.org This reaction typically converts the aldehyde to the corresponding primary alcohol, 3-(2-bromophenyl)propan-1-ol, using a hydrogen donor like 2-propanol or formic acid. diva-portal.orgdiva-portal.org Two primary mechanistic pathways are generally considered: an "inner-sphere" and an "outer-sphere" mechanism.

Outer-Sphere Mechanism: This pathway, often associated with Noyori-type catalysts, involves a concerted transfer of two hydrogen atoms without direct coordination of the substrate to the metal's inner coordination sphere. diva-portal.org

| Step | Description |

| 1 | The ruthenium catalyst exists as a metal hydride complex, often containing an amine ligand (Ru-H/N-H). |

| 2 | The aldehyde (this compound) approaches the complex. |

| 3 | A six-membered cyclic transition state is formed, involving the Ru-H bond, the N-H bond of the ligand, and the C=O group of the aldehyde. |

| 4 | A concerted transfer occurs: the hydride (H⁻) from ruthenium adds to the carbonyl carbon, and a proton (H⁺) from the amine ligand adds to the carbonyl oxygen. |

| 5 | The product alcohol is released, and the catalyst is regenerated by reaction with the hydrogen donor (e.g., 2-propanol). |

This interactive table outlines the general steps of the outer-sphere Ru-catalyzed hydrogen transfer mechanism. diva-portal.org

Inner-Sphere Mechanism: In this pathway, the substrate directly coordinates to the metal center. diva-portal.org

Ligand Exchange: A ligand on the ruthenium catalyst is displaced by the aldehyde, which coordinates to the metal through its carbonyl oxygen.

Insertion: The coordinated aldehyde inserts into a ruthenium-hydride bond, forming a ruthenium alkoxide intermediate. diva-portal.org

Product Release: The resulting alcohol product is released, often by protonolysis or reaction with the hydrogen donor, which regenerates the active catalyst. diva-portal.org

The operative mechanism can depend on the specific ruthenium catalyst, ligands, and reaction conditions used. nih.govsemanticscholar.orgdicp.ac.cn

Hydroformylation, or the oxo process, is a fundamental reaction for synthesizing aldehydes from alkenes. wikipedia.org The synthesis of this compound itself can be envisioned via the hydroformylation of a precursor like 2-bromoallylbenzene. The generally accepted mechanism for rhodium-catalyzed hydroformylation (e.g., using a catalyst like HRh(CO)(PPh₃)₃) is known as the Heck-Breslow cycle. wikipedia.org

| Step | Description | Rhodium Species |

| 1 | Catalyst Activation: A coordinatively unsaturated 16e⁻ rhodium hydride complex is formed by dissociation of a ligand (e.g., PPh₃). | HRh(CO)(PPh₃)₂ |

| 2 | Alkene Coordination: The alkene (e.g., 2-bromoallylbenzene) coordinates to the rhodium center. | (Alkene)HRh(CO)(PPh₃)₂ |

| 3 | Migratory Insertion (Hydrometallation): The alkene inserts into the Rh-H bond to form a rhodium-alkyl complex. This step determines the regioselectivity (linear vs. branched product). | (Alkyl)Rh(CO)(PPh₃)₂ |

| 4 | CO Coordination: A molecule of carbon monoxide coordinates to the rhodium-alkyl complex. | (Alkyl)Rh(CO)₂(PPh₃)₂ |

| 5 | Migratory Insertion (Acyl Formation): The alkyl group migrates to a coordinated CO ligand, forming a rhodium-acyl complex. | (Acyl)Rh(CO)(PPh₃)₂ |

| 6 | Oxidative Addition/Hydrogenolysis: H₂ undergoes oxidative addition to the rhodium center, followed by reductive elimination of the aldehyde product, regenerating the rhodium hydride catalyst. | HRh(CO)(PPh₃)₂ |

This interactive table details the classic catalytic cycle for rhodium-catalyzed hydroformylation. wikipedia.orgmdpi.comnih.gov

This process is a cornerstone of industrial organic synthesis, allowing for the atom-efficient production of aldehydes. wikipedia.org

Catalytic Cycle Analysis

Role of the Bromo-Substituent in Directing Reactivity

| Feature | Influence on Reactivity | Example Reaction |

| Radical Precursor | The C(sp²)-Br bond is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for generating an aryl radical. nih.gov | Aryl radical cyclization rsc.org |

| Electronic Effect | As a halogen, bromine is electron-withdrawing via the inductive effect, which deactivates the aromatic ring towards electrophilic substitution. It is a weak deactivator and an ortho, para-director. msu.edu | Electrophilic Aromatic Substitution |

| Steric Hindrance | Its presence at the ortho-position creates steric bulk around the adjacent carbon on the ring and can influence the conformation of the propanal side chain. | Reactions involving the aromatic ring or benzylic position. |

| Synthetic Handle | The bromine atom is a key functional group for cross-coupling reactions, allowing for the formation of new C-C, C-N, or C-O bonds. | Suzuki, Heck, Buchwald-Hartwig couplings thermofisher.com |

This interactive table summarizes the diverse roles of the bromo-substituent.

The bromo-substituent serves as a crucial "handle" for synthetic chemists. It is essential for the radical cyclization pathways mentioned earlier. nih.govcapes.gov.br Furthermore, it enables a wide array of palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling could replace the bromine atom with a new aryl or alkyl group, while a Heck coupling could be used to introduce an alkene. This versatility makes this compound and its derivatives valuable intermediates for building more complex molecular architectures. The bromine's electron-withdrawing nature also influences the reactivity of the benzylic position, which is activated towards certain radical reactions. msu.edukhanacademy.org

Stereochemical Outcomes and Diastereoselectivity

The stereochemical outcomes of reactions involving this compound and its derivatives are a critical area of investigation, particularly in the asymmetric synthesis of complex molecules and heterocycles. Research has demonstrated that high levels of diastereoselectivity can be achieved through the strategic use of chiral auxiliaries and specific reaction conditions, influencing the formation of new stereocenters with a high degree of control.

A significant focus has been on the reactions of N-tert-butanesulfinyl imines derived from this compound. These chiral imines serve as powerful intermediates for guiding the stereochemical course of nucleophilic additions.

Diastereoselective Nucleophilic Additions to Chiral Imines

The addition of organometallic reagents to enantiopure N-tert-butanesulfinyl imines prepared from this compound is a key strategy for establishing new stereocenters. The diastereoselectivity of these reactions is often high, governed by a chelation-controlled transition state.

Grignard Reagent Additions: The addition of Grignard reagents to N-tert-butanesulfinyl imines of this compound proceeds with high diastereoselectivity. researchgate.netbeilstein-journals.org This has been a pivotal step in the total synthesis of tetrahydroquinoline alkaloids such as (-)-angustureine and (-)-cuspareine. beilstein-journals.orgbeilstein-journals.org In these reactions, the attack of the Grignard reagent typically occurs on the Re face of the imine when it has an S configuration at the sulfur atom. beilstein-journals.orgbeilstein-journals.org This is explained by a rigid, chair-like six-membered transition state where the metal cation (from the Grignard reagent) chelates to both the nitrogen and the sulfinyl oxygen atoms. ua.es This chelation directs the nucleophile to a specific face of the carbon-nitrogen double bond, resulting in a single predominant diastereomer. beilstein-journals.orgbeilstein-journals.org

Indium-Mediated Allylations: The indium-mediated allylation of chiral N-tert-butylsulfinyl imines derived from this compound also demonstrates good to high levels of diastereoselectivity. ua.esgoogle.comresearchgate.net Similar to Grignard additions, the stereochemical outcome can be rationalized by a chair-like transition state where the indium atom coordinates to both nitrogen and oxygen. ua.es This coordination orients the substituents to minimize steric interactions, dictating the facial selectivity of the allylation. ua.es The resulting homoallylic amines are valuable intermediates for the synthesis of various nitrogen-containing heterocycles. google.comresearchgate.net

Diastereoselectivity in Cyclization Reactions

The 2-bromophenyl group within the propanal structure is strategically positioned for subsequent intramolecular cyclization reactions. The stereochemistry established in an initial nucleophilic addition can effectively control the stereochemical outcome of the final cyclized product.

Radical Cyclization: Highly diastereoselective radical cyclization of chiral sulfinimines derived from this compound has been reported. rsc.org These reactions provide a pathway to cyclic amines where the stereochemistry is set with high precision.

Intramolecular Allylation: In a related system, the intramolecular allylation of a mixed silyl-substituted acetal (B89532) containing a 2-bromophenyl group showed excellent diastereoselectivity. acs.org The reaction to form the homoallylic alcohol proceeded with a greater than 100:1 selectivity for the syn isomer. acs.org This high level of control is attributed to an intermediate oxocarbenium ion that undergoes a highly organized intramolecular allylation. acs.org

The table below summarizes findings from a study on the intramolecular allylation of a related acetal, highlighting the high diastereoselectivity achieved.

Table 1: Diastereoselectivity in Intramolecular Allylation of 4-(2'-Bromophenyl)-4-[[1-(hydroxydimethylsilyl)hexyl]oxy]-1-butene (35h)

| Product | Isolated Yield | Diastereoselectivity (syn:anti) |

| syn-Silanol | 72% | >100:1 |

Data sourced from The Journal of Organic Chemistry. acs.org

These examples underscore the utility of the 2-bromophenyl group in conjunction with chiral auxiliaries to direct the stereochemical outcomes of key bond-forming reactions, enabling the efficient and selective synthesis of complex chiral molecules.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen (¹H) and carbon (¹³C) skeletons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-(2-Bromophenyl)propanal provides distinct signals corresponding to each unique proton environment in the molecule. The aldehydic proton characteristically appears as a triplet in the downfield region, typically around δ 9.8 ppm. This downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. The protons of the ethylene (B1197577) bridge (C₂H₄) adjacent to the aromatic ring and the carbonyl group exhibit complex splitting patterns due to spin-spin coupling. The protons on the carbon adjacent to the carbonyl group (α-protons) are expected to resonate as a triplet of doublets, while the protons on the carbon adjacent to the aromatic ring (β-protons) will likely appear as a triplet. The four aromatic protons on the ortho-substituted benzene (B151609) ring will show a complex multiplet pattern in the aromatic region of the spectrum, typically between δ 7.0 and 7.6 ppm.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic-H | ~9.8 | Triplet (t) |

| Aromatic-H | 7.0 - 7.6 | Multiplet (m) |

| -CH₂- (alpha to C=O) | ~2.9 | Triplet of Doublets (td) |

| -CH₂- (beta to C=O) | ~3.1 | Triplet (t) |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific spectrometer frequency.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information on the carbon framework. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically resonating around 200 ppm due to the strong deshielding effect of the oxygen atom. docbrown.info The carbons of the aromatic ring will appear in the range of approximately 120-140 ppm. The carbon atom directly bonded to the bromine atom (C-Br) is expected to have a chemical shift influenced by the halogen's electronegativity and will be distinguishable from the other aromatic carbons. The two aliphatic carbons of the propanal chain will resonate in the upfield region of the spectrum. The carbon alpha to the carbonyl group will be more deshielded than the beta carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~200-203 docbrown.info |

| Aromatic C-Br | ~122 |

| Aromatic C-H | ~127-133 |

| Aromatic C-C | ~140 |

| -CH₂- (alpha to C=O) | ~45 |

| -CH₂- (beta to C=O) | ~28 |

Note: These are predicted chemical shifts based on known data for similar structures. docbrown.infolibretexts.org Experimental values may vary.

Advanced NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the aldehydic proton and the α-CH₂ protons, and between the α-CH₂ and β-CH₂ protons, confirming the propanal chain's structure.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connection of the propanal chain to the 2-bromophenyl ring by showing a correlation between the β-CH₂ protons and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways would likely involve the loss of the formyl radical (•CHO), leading to a significant fragment ion. Alpha-cleavage next to the carbonyl group and cleavage of the bond between the aliphatic chain and the aromatic ring are also anticipated fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be utilized to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the presence and number of carbon, hydrogen, bromine, and oxygen atoms. The theoretical exact mass of this compound (C₉H₉BrO) can be calculated and compared with the experimental value to provide unequivocal confirmation of the molecular formula.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. docbrown.info

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde will be prominent around 1720-1740 cm⁻¹. docbrown.info The C-H stretching vibration of the aldehyde group will appear as a distinctive pair of bands in the region of 2700-2900 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The spectrum will also show characteristic absorptions for the C-Br stretching vibration, typically in the fingerprint region at lower wavenumbers.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aldehyde C=O | Stretch | ~1720-1740 docbrown.info | IR (strong), Raman (active) |

| Aldehyde C-H | Stretch | ~2700-2900 docbrown.info | IR (medium) |

| Aromatic C-H | Stretch | >3000 | IR (medium), Raman (strong) |

| Aliphatic C-H | Stretch | <3000 | IR (medium), Raman (medium) |

| Aromatic C=C | Stretch | ~1450-1600 | IR (medium), Raman (strong) |

| C-Br | Stretch | ~500-650 | IR (medium), Raman (strong) |

Note: These are typical ranges, and the exact positions of the peaks can be influenced by the molecular environment.

Vibrational Assignments and Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational frequencies. For this compound, the key structural features are the aldehyde group (-CHO), the propyl chain (-CH2-CH2-), and the ortho-substituted bromophenyl ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The most prominent peak would be from the carbonyl (C=O) stretch of the aldehyde, which typically appears as a strong, sharp band in the region of 1740-1720 cm⁻¹. docbrown.infomasterorganicchemistry.com The presence of the aldehyde is further confirmed by the C-H stretching vibrations of the aldehyde proton (H-C=O), which usually manifest as two weak to medium bands around 2880-2820 cm⁻¹ and 2780-2720 cm⁻¹. docbrown.info

The aromatic part of the molecule, the 2-bromophenyl group, gives rise to several signals. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring usually appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (ortho-disubstitution) can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and, more definitively, from the C-H out-of-plane bending vibrations in the 850-700 cm⁻¹ range. For ortho-disubstitution, a strong band is expected around 770-735 cm⁻¹. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 600-500 cm⁻¹ range.

The aliphatic propyl chain will show C-H stretching vibrations just below 3000 cm⁻¹ (around 2975-2845 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ (for CH₂) and 1380 cm⁻¹ (for CH₃, though not present here). docbrown.info While specific experimental data for this compound is not widely published, analysis of related compounds and standard correlation tables allows for a confident prediction of its IR spectrum. rsc.orgrsc.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Phenyl Ring) | 3100-3000 | Medium to Weak |

| C-H Stretch | Aliphatic (CH₂) | 2975-2845 | Medium |

| C-H Stretch | Aldehyde (CHO) | 2880-2820 & 2780-2720 | Weak to Medium |

| C=O Stretch | Aldehyde (Carbonyl) | 1740-1720 | Strong, Sharp |

| C=C Stretch | Aromatic (Phenyl Ring) | 1600-1450 | Medium to Weak |

| C-H Bend | Aliphatic (CH₂) | ~1465 | Medium |

| C-H Out-of-Plane Bend | Aromatic (ortho-subst.) | 770-735 | Strong |

| C-Br Stretch | Bromo-Aromatic | 600-500 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the connectivity of the molecule.

¹H NMR: The proton spectrum of this compound would show distinct signals for each type of proton. The most downfield signal would be the aldehyde proton (-CHO), appearing as a triplet around δ 9.8 ppm due to coupling with the adjacent CH₂ group. The aromatic protons on the 2-bromophenyl ring would appear in the δ 7.0-7.6 ppm range, exhibiting complex splitting patterns due to their coupling with each other. The two methylene (B1212753) groups (-CH₂-CH₂-) of the propyl chain would appear as two distinct multiplets. The CH₂ group adjacent to the aldehyde (α-carbon) would be expected around δ 2.8 ppm, while the CH₂ group adjacent to the phenyl ring (β-carbon) would be found slightly further upfield, around δ 3.0 ppm. The integration of these signals would correspond to a 1:4:2:2 proton ratio for the aldehyde, aromatic, and two methylene groups, respectively.

¹³C NMR: The carbon spectrum would complement the proton data. The aldehyde carbonyl carbon is the most deshielded, appearing at a characteristic chemical shift of around δ 200 ppm. The aromatic carbons would resonate in the δ 120-140 ppm region. The carbon atom bonded to the bromine (C-Br) would have a distinct chemical shift within this range, around δ 123 ppm. The other aromatic carbons would show four separate signals due to the lack of symmetry. The two aliphatic carbons of the propyl chain would appear upfield, with the carbon alpha to the carbonyl (Cα) around δ 45 ppm and the carbon beta to the carbonyl (Cβ) around δ 28 ppm.

| Nucleus | Functional Group | Expected Chemical Shift (δ ppm) |

| ¹H | Aldehyde (CHO) | 9.7 - 10.0 |

| ¹H | Aromatic (Ar-H) | 7.0 - 7.6 |

| ¹H | Methylene (Ar-CH₂) | ~3.0 |

| ¹H | Methylene (CH₂-CHO) | ~2.8 |

| ¹³C | Carbonyl (C=O) | ~200 |

| ¹³C | Aromatic (Ar-C) | 120 - 142 |

| ¹³C | Aromatic (C-Br) | ~123 |

| ¹³C | Methylene (CH₂-CHO) | ~45 |

| ¹³C | Methylene (Ar-CH₂) | ~28 |

Computational Chemistry and Theoretical Studies

Reaction Pathway Modeling and Transition State Calculations

Energetic Landscape of Transformations

The energetic landscape of a chemical reaction is a conceptual map of the potential energy of a system as it transforms from reactants to products. This landscape is characterized by valleys representing stable molecules (reactants, intermediates, and products) and peaks corresponding to transition states—the highest energy points on the reaction pathway. Computational quantum chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in mapping this terrain for reactions involving molecules like 3-(2-Bromophenyl)propanal. researchgate.netsmu.edu

A theoretical investigation into the transformations of this compound would begin by identifying the key stationary points on the potential energy surface. smu.edu These include the ground state geometry of the reactant, the structures of any intermediates, the transition state structures, and the final product geometries. For instance, in a potential intramolecular cyclization reaction, computational models can predict the geometry of the transition state leading to the cyclic product and the associated activation energy. This activation energy is a critical parameter, as it dictates the rate of the reaction.

The process involves optimizing the molecular geometry to find the lowest energy conformation of the reactants and products. Transition state theory is then employed to locate the saddle point on the potential energy surface that connects the reactant and product wells. researchgate.net The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition state indeed connects the desired reactant and product. nih.gov

For this compound, several transformations could be envisaged and computationally modeled. These might include oxidation of the aldehyde group, reactions involving the bromine substituent, or cyclization reactions. The energetic landscape for each of these potential pathways would reveal the most favorable reaction route under different conditions. The table below illustrates a hypothetical energetic profile for a generic transformation of this compound, as would be determined by computational methods.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State 1 (TS1) | Transition state for conformational change | +5.2 |

| Intermediate 1 (INT1) | A reactive intermediate | -2.5 |

| Transition State 2 (TS2) | Rate-determining transition state | +25.8 |

| Product | Transformed product | -15.0 |

This table presents hypothetical relative energy values for a potential transformation of this compound to illustrate the concept of an energetic landscape. The values are representative of what would be calculated using computational chemistry methods.

Isotope Effect Studies (analogous to related systems)

Kinetic Isotope Effect (KIE) studies are a fundamental tool in physical organic chemistry for elucidating reaction mechanisms. wikipedia.orglibretexts.org A KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.orglibretexts.orgprinceton.edu The most common isotope substitution in organic chemistry involves replacing hydrogen (¹H) with deuterium (²H). libretexts.org

The theoretical basis for the KIE lies in the difference in zero-point vibrational energies (ZPVE) between bonds to different isotopes. A bond to a heavier isotope (like C-D) has a lower vibrational frequency and thus a lower ZPVE than a bond to a lighter isotope (C-H). wikipedia.org If this bond is broken or significantly altered in the rate-determining step of a reaction, the difference in activation energies for the deuterated and non-deuterated reactants will result in a measurable KIE.

A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. For C-H bond cleavage, the theoretical maximum for kH/kD is around 7 at room temperature. A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking but is located at or near the reaction center. libretexts.org These effects are typically smaller than primary KIEs.

Computational modeling can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. These frequencies are then used to compute the ZPVEs and subsequently the rate constants, from which the KIE can be determined.

For this compound, one could theoretically investigate the KIE for various reactions. For example, in an oxidation reaction where the aldehydic C-H bond is broken in the rate-determining step, a significant primary KIE would be expected. The table below shows hypothetical KIE values for different potential reactions of this compound, based on analogous systems.

| Reaction Type | Isotopic Substitution Position | Expected kH/kD | Inferred Mechanistic Detail |

|---|---|---|---|

| Aldehyde Oxidation | α-carbon (C-H bond to carbonyl) | ~5-7 | C-H bond cleavage is in the rate-determining step. |

| Enolization | β-carbon (C-H bond adjacent to carbonyl) | ~1.1-1.3 | Change in hybridization at the β-carbon in the transition state. |

| Nucleophilic Addition to Carbonyl | α-carbon (C-H bond to carbonyl) | ~0.9-1.1 | Rehybridization of the carbonyl carbon from sp² to sp³. |

This table provides hypothetical kinetic isotope effect (kH/kD) values for potential reactions of this compound, based on established principles and data from analogous chemical systems. These values are illustrative of how KIE studies can provide insight into reaction mechanisms.

Applications of 3 2 Bromophenyl Propanal in the Synthesis of Complex Molecules

Building Block for Natural Products Synthesis

The structural motifs present in 3-(2-Bromophenyl)propanal make it a potentially valuable starting material for the total synthesis of natural products. The propanal side chain can be elaborated to form various aliphatic portions of a target molecule, while the 2-bromophenyl group can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, crucial for the assembly of intricate cyclic systems.

While the structural features of this compound suggest its potential utility in the synthesis of complex alkaloids, a review of the current literature does not indicate its direct application in the total synthesis of the Daphniphyllum alkaloid, Daphenylline (B12778079). The reported synthetic routes towards Daphenylline commence from different starting materials and employ alternative strategies for the construction of its core structure.

Precursor for Pharmaceutical Intermediates

The synthesis of novel pharmaceutical agents often relies on the availability of unique and functionalized building blocks. This compound serves as a valuable precursor for a variety of heterocyclic scaffolds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

While direct synthesis of triazole derivatives from this compound is not prominently reported, a plausible and efficient synthetic pathway can be envisioned through its oxidation to 3-(2-bromophenyl)propanoic acid. This carboxylic acid can then be converted to the corresponding acyl hydrazide, a key intermediate in the synthesis of various 1,2,4-triazole (B32235) derivatives.

For instance, the synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones has been reported to start from 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamides. The precursor, a 2-bromobenzoyl hydrazide, can be conceptually derived from 3-(2-bromophenyl)propanoic acid. The general synthetic sequence is outlined below:

Plausible Synthetic Route to Triazole Precursors from this compound

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound | Oxidizing agent (e.g., KMnO4, Jones reagent) | 3-(2-Bromophenyl)propanoic acid |

| 2 | 3-(2-Bromophenyl)propanoic acid | Thionyl chloride (SOCl2), followed by hydrazine (N2H4) | 3-(2-Bromophenyl)propanehydrazide |

| 3 | 3-(2-Bromophenyl)propanehydrazide | Isothiocyanates (R-NCS) | N-substituted-2-(3-(2-bromophenyl)propanoyl)hydrazine-1-carbothioamide |

The resulting hydrazinecarbothioamide can then undergo cyclization under basic conditions to yield the desired 4-substituted-3-(2-bromophenyl)-1H-1,2,4-triazole-5(4H)-thione.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds with a wide range of biological activities. Their synthesis typically involves the Claisen-Schmidt condensation, an aldol (B89426) condensation between a substituted benzaldehyde and an acetophenone. Although this compound is a propanal, it can undergo a similar base-catalyzed aldol condensation with an acetophenone derivative. The reaction would proceed through the formation of an enolate from the acetophenone, which then attacks the aldehyde group of this compound. Subsequent dehydration of the resulting β-hydroxy ketone would yield a chalcone-like molecule, specifically a 1-aryl-4-(2-bromophenyl)but-2-en-1-one.

General Scheme for the Synthesis of Chalcone-like Derivatives

| Reactant 1 | Reactant 2 | Base Catalyst | Product Structure |

| This compound | Substituted Acetophenone | NaOH or KOH | (E/Z)-1-Aryl-4-(2-bromophenyl)but-2-en-1-one |

This reaction extends the utility of this compound to the synthesis of enones, which are themselves important intermediates in the synthesis of various heterocyclic compounds.

The reactivity of this compound allows for its incorporation into a variety of other pharmaceutically relevant scaffolds. For example, the propanal moiety can be utilized in the synthesis of pyrimidine and pyridine rings. Condensation reactions with urea or thiourea can lead to dihydropyrimidinones, while reactions with β-dicarbonyl compounds and an ammonia source can be employed in Hantzsch-type pyridine syntheses.

Furthermore, the 2-bromophenyl group is a versatile handle for further functionalization. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents and build molecular complexity. This allows for the generation of libraries of compounds for drug discovery screening. An example of a relevant scaffold is the 2-aminothiazol-4(5H)-one system, where derivatives containing a bromophenyl group have shown biological activity.

Potential Pharmaceutical Scaffolds from this compound

| Scaffold | General Synthetic Approach |

| Pyrimidines | Condensation with amidines or urea/thiourea derivatives. |

| Pyridines | Hantzsch-type synthesis involving a β-ketoester and an ammonia source. |

| Thiazoles | Potential for incorporation into thiazole-containing structures, such as 2-(cyclohexylamino)thiazol-4(5H)-one derivatives. |

Role in Agrochemical Development

Bromophenyl derivatives are known to exhibit a range of biological activities relevant to agriculture. For instance, various brominated compounds have been investigated for their fungicidal and herbicidal properties. The this compound scaffold could serve as a starting point for the synthesis of new classes of agrochemicals. The aldehyde functionality can be derivatized to form imines, oximes, or hydrazones, which are common toxophores in pesticides. The bromophenyl ring can also be further modified to optimize the biological activity and physicochemical properties of the resulting compounds.

Examples of Agrochemicals with Bromophenyl Moieties

| Agrochemical Class | Example Compound/Derivative | Potential Role of Bromophenyl Group |

| Fungicides | 2-(4-Bromophenyl carbamoyl)phenyl acetate (B1210297) | Contributes to the overall molecular structure and electronic properties influencing antifungal activity. |

| Herbicides | N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine | Essential part of the pharmacophore responsible for herbicidal action. |

| Insecticides | Diamide insecticides with indane and its analogs | The bromo-substituent on an aromatic ring can influence binding to the target site. |

The exploration of derivatives of this compound in agrochemical research could lead to the discovery of new and effective crop protection agents.

Derivatization Strategies for Analytical and Synthetic Purposes

The chemical reactivity of the aldehyde functional group in this compound is central to its utility in both chemical analysis and multi-step synthesis. Derivatization, the process of transforming a chemical compound into a product of similar chemical structure, called a derivative, is a key strategy employed for two primary reasons: to enhance the suitability of the compound for a specific analytical technique or to protect the aldehyde group from unwanted reactions during a synthetic sequence.

For analytical purposes, derivatization can increase the volatility of the compound for gas chromatography (GC) or enhance its detectability for high-performance liquid chromatography (HPLC). In synthetic chemistry, the aldehyde group is often temporarily converted into a less reactive functional group (a protecting group) to allow chemical transformations to be performed on other parts of the molecule. This protecting group can later be removed to regenerate the original aldehyde.

Derivatization for Analytical Detection

The analysis of aldehydes like this compound often requires derivatization to improve chromatographic separation and detection sensitivity. Common strategies involve reacting the carbonyl group to form stable derivatives with enhanced analytical properties.

Oxime Formation for Gas Chromatography-Mass Spectrometry (GC-MS): Aldehydes can be converted into oximes by reacting them with hydroxylamine or its derivatives. A particularly effective reagent for GC analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The resulting PFBHA-oxime of this compound is more volatile and thermally stable, making it ideal for GC-MS analysis. This method offers high sensitivity and avoids the decomposition issues sometimes associated with other derivatizing agents.

Hydrazone Formation for High-Performance Liquid Chromatography (HPLC): A classic and widely used method for analyzing aldehydes via HPLC involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). The reaction of this compound with DNPH yields a stable 2,4-dinitrophenylhydrazone derivative. These derivatives are highly colored and possess a strong chromophore, making them easily detectable by UV-Vis detectors at high sensitivity. Other hydrazine-based reagents can also be employed to create derivatives suitable for highly sensitive detection methods like HPLC-Multiple Reaction Monitoring (HPLC-MRM).

The table below summarizes common derivatization strategies for the analysis of aldehydes.

| Derivative Type | Reagent | Analytical Technique | Key Features |

| Oxime | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS | Produces thermally stable and volatile derivatives; high sensitivity. |

| Hydrazone | 2,4-dinitrophenylhydrazine (DNPH) | HPLC-UV | Forms stable, colored derivatives with strong UV absorbance. |

| Hydrazone | 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine | HPLC-MRM | Allows for highly sensitive and comprehensive characterization. |

Derivatization for Synthetic Applications

In the context of synthesizing complex molecules, the aldehyde group of this compound is reactive towards both nucleophiles and oxidizing agents. To prevent unintended side reactions, it is often necessary to protect this group. This is achieved by converting the aldehyde into a less reactive functional group that is stable to the desired reaction conditions and can be easily converted back to the aldehyde when the protection is no longer needed.

Acetal (B89532) Formation: The most common method for protecting an aldehyde is to convert it into an acetal. This is typically achieved by reacting this compound with two equivalents of an alcohol in the presence of an acid catalyst. More frequently, a diol such as ethylene (B1197577) glycol is used, which forms a cyclic acetal. This reaction is reversible. The acetal is stable under neutral or basic conditions, allowing for a wide range of subsequent reactions. The original aldehyde can be readily regenerated by hydrolysis with aqueous acid.

Formation of Other Derivatives: While primarily used for analysis, derivatives like oximes and hydrazones can also function as protecting groups or as intermediates for further transformations. For instance, an oxime can be reduced to a primary amine, providing a synthetic route to new functionalities.

The following table outlines key derivatization strategies used for synthetic purposes.

| Derivative Type | Reagents | Purpose | Deprotection Conditions |

| Acetal (Cyclic) | Ethylene glycol, Acid catalyst (e.g., H+) | Protection of the aldehyde group | Aqueous acid (e.g., H3O+) |

| Oxime | Hydroxylamine (NH2OH) | Protection or intermediate for further synthesis | Mild acid or specific reagents |

| Hydrazone | Hydrazine (N2H4) or derivatives | Protection or intermediate for further synthesis | Mild acid or specific reagents |

Emerging Research Directions and Future Perspectives

Catalytic Asymmetric Transformations

The development of methods to control stereochemistry is a central goal in modern organic synthesis, particularly for the preparation of enantiomerically pure compounds for pharmaceutical applications. Catalytic asymmetric reactions offer the most elegant and atom-economical route to achieve this. bohrium.comescholarship.org While research specifically detailing a broad range of asymmetric transformations of 3-(2-Bromophenyl)propanal is still maturing, existing studies demonstrate its utility in stereocontrolled reactions.

A significant example is its use in highly diastereoselective radical cyclisation reactions. Researchers have successfully utilized this compound to synthesize chiral sulfinimines, which then undergo radical cyclisation to form complex heterocyclic structures with a high degree of stereocontrol. rsc.org For instance, the reaction of the propanal with a chiral sulfinamide yields the corresponding N-sulfinylimine, which serves as a key intermediate for subsequent transformations. rsc.org This approach underscores the potential of this compound as a starting material for constructing chiral scaffolds that are otherwise difficult to access.

| Reaction Type | Substrate | Product | Diastereomeric Ratio (d.r.) | Yield | Reference |

| Diastereoselective Radical Cyclisation | (S)-N-(3-(2-Bromophenyl)propylidene)-2-methylpropane-2-sulfinamide | Chiral tetrahydroquinoline derivative | >95:5 | High | rsc.org |

This table summarizes a key asymmetric application of a this compound derivative, highlighting the successful control of stereochemistry.

Future work in this area could expand to other catalytic asymmetric processes, such as organocatalyzed aldol (B89426) or Michael additions, where the aldehyde functionality would be central. Furthermore, the development of enantioselective reductions of the aldehyde or transition-metal-catalyzed cross-coupling reactions at the C-Br bond could yield a wide array of valuable chiral building blocks.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes in both academia and industry. beilstein-journals.org Flow chemistry, which involves performing reactions in continuous-flowing streams within microreactors, is a key enabling technology in this shift. beilstein-journals.orgsci-hub.se It offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and greater scalability. acs.orgmdpi.com

The synthesis of derivatives of this compound is beginning to be explored within this paradigm. For example, a continuous-flow protocol has been developed for the synthesis of methyl (E)-3-(2-bromophenyl)-2-(cyclohexylmethyl)acrylate, a complex derivative. unina.it This process demonstrates how the challenges associated with handling reactive intermediates and controlling reaction conditions can be overcome using microreactor technology, leading to a more efficient and sustainable manufacturing process. unina.it

The integration of this compound into flow chemistry workflows opens up possibilities for multi-step, continuous syntheses of complex molecules without the need for isolating intermediates. acs.org This approach aligns with the goals of sustainable chemistry by minimizing waste, reducing energy consumption, and allowing for the use of safer solvents and reagents. beilstein-journals.org Future research is likely to focus on developing fully automated, multi-step flow systems for the conversion of this compound into high-value products like active pharmaceutical ingredients.

Computational Design of Novel Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for designing novel reactions and understanding complex reaction mechanisms. ekb.eg While specific computational studies focused exclusively on designing reactions for this compound are not yet widely reported, the principles are broadly applicable. Computational methods are frequently used to investigate the reactivity of related brominated aromatic compounds and aldehydes. mdpi.com

The potential applications of computational design in the context of this compound are vast:

Mechanism Elucidation: DFT calculations can map the energy profiles of potential reaction pathways, helping to predict the feasibility of a new transformation or explain observed selectivity.

Catalyst Design: In silico methods can be used to design or screen chiral catalysts for asymmetric transformations of the aldehyde group, predicting which ligand structures will lead to the highest enantioselectivity. escholarship.org

Predicting Reactivity: The electronic properties of the molecule, influenced by the interplay between the aldehyde and the bromophenyl ring, can be modeled to predict its behavior in various reactions, such as electrophilic aromatic substitution or nucleophilic addition.

By using computational tools, researchers can pre-screen reaction conditions and catalyst systems, thereby reducing the amount of empirical experimentation required and accelerating the discovery of novel and efficient synthetic methods.

Bio-conjugation and Biological Applications (as a synthon for bioactive molecules)

One of the most promising future directions for this compound is its use as a synthon, or key building block, for the synthesis of molecules with significant biological and therapeutic potential. The 2-bromophenyl motif is a common feature in many bioactive compounds, and the aldehyde group provides a reactive handle for elaboration into a wide variety of chemical scaffolds. acs.org